molecular formula C23H27N3O B2801669 4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(2,3-dimethylphenyl)pyrrolidin-2-one CAS No. 847395-59-9

4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(2,3-dimethylphenyl)pyrrolidin-2-one

Cat. No.: B2801669
CAS No.: 847395-59-9
M. Wt: 361.489
InChI Key: JKGUCVCYWFJUQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(2,3-dimethylphenyl)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(2,3-dimethylphenyl)pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Substitution Reactions:

    Formation of Pyrrolidin-2-one Ring: The pyrrolidin-2-one ring can be constructed by cyclization reactions involving appropriate precursors such as amino acids or their derivatives.

    Final Coupling: The final step involves coupling the 2,3-dimethylphenyl group with the previously synthesized benzimidazole-pyrrolidin-2-one intermediate using suitable coupling reagents and conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(2,3-dimethylphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace substituents on the aromatic ring or other parts of the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydroxide, potassium carbonate.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or drug delivery systems.

    Industry: Used in the development of advanced materials, such as polymers and coatings, with specific properties.

Mechanism of Action

The mechanism of action of 4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(2,3-dimethylphenyl)pyrrolidin-2-one would depend on its specific biological or chemical activity. Generally, benzimidazole derivatives exert their effects by interacting with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or chemical outcomes.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-Dimethylphenyl)-4-(1-methylbenzimidazol-2-yl)pyrrolidin-2-one: Similar structure with a methyl group instead of a butyl group.

    1-(2,3-Dimethylphenyl)-4-(1-ethylbenzimidazol-2-yl)pyrrolidin-2-one: Similar structure with an ethyl group instead of a butyl group.

    1-(2,3-Dimethylphenyl)-4-(1-propylbenzimidazol-2-yl)pyrrolidin-2-one: Similar structure with a propyl group instead of a butyl group.

Uniqueness

4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(2,3-dimethylphenyl)pyrrolidin-2-one is unique due to the presence of the butyl group, which can influence its chemical and biological properties, such as solubility, stability, and interaction with molecular targets. This uniqueness can make it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

4-(1-butylbenzimidazol-2-yl)-1-(2,3-dimethylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O/c1-4-5-13-25-21-11-7-6-10-19(21)24-23(25)18-14-22(27)26(15-18)20-12-8-9-16(2)17(20)3/h6-12,18H,4-5,13-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKGUCVCYWFJUQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC(=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.